Stereochemical Definition: Single Enantiomer vs. Racemic Analogs
The Sigma-Aldrich/Enamine catalog product (CAS 1909294-13-8) is supplied as the single (2S,4R)-enantiomer with defined stereochemistry at both the pyrrolidine C2 and C4 positions, as confirmed by the InChI Key IRJIHHIIELNCIT-VJBFUYBPSA-N . In contrast, the closely related free base 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1) is listed without stereochemical specification, indicating a racemic or stereochemically undefined mixture . The des-methoxy analog 3-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 933684-76-5) similarly lacks defined stereochemistry .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (2S,4R) enantiomer; dihydrochloride salt; CAS 1909294-13-8; InChI Key contains /t6-,7+;/m1./s1 stereodescriptors |
| Comparator Or Baseline | Comparator 1: 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1): no stereochemistry specified (racemic or undefined). Comparator 2: 3-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 933684-76-5): no stereochemistry specified. |
| Quantified Difference | Target is stereochemically pure (single enantiomer) vs. undefined stereochemistry for comparators. Enantiomeric excess not explicitly quantified on vendor COA but structural assignment is unambiguous. |
| Conditions | Vendor catalog specification; InChI Key stereochemical layer analysis |
Why This Matters
For any application requiring stereospecific molecular recognition (enzyme inhibition, receptor binding, asymmetric catalysis), use of a stereochemically undefined analog introduces uncontrolled variability that can invalidate SAR conclusions.
